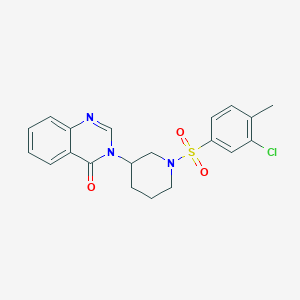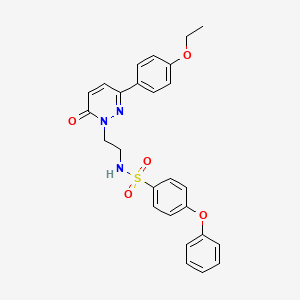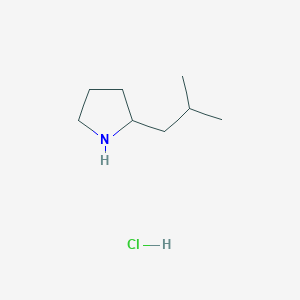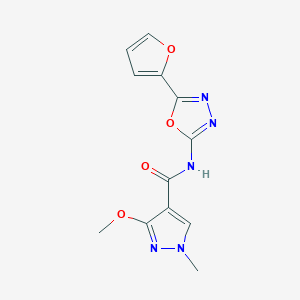
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
Compounds with quinazolinone structures have been investigated for their antifungal activities. For instance, derivatives of 3-aryl-2-methyl-quinazolin-4-ones were found to exhibit significant antifungal properties. These compounds, synthesized from reactions involving nitrofurfural diacetate in the presence of piperidine, showed promising yields and were confirmed through various analytical methods, including IR, NMR, and mass spectrometry (Shivan & Holla, 2011). Additionally, some quinazolinone derivatives were synthesized and exhibited remarkable antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patel et al., 2010).
Antihypertensive Effects
Quinazoline derivatives, especially those incorporating piperidine groups, have been studied for their antihypertensive effects. A series of such compounds demonstrated significant hypotensive effects in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).
Anticancer Activity
Novel quinazolinone derivatives have shown promising anticancer activities. For example, a variety of 1,2-dihydropyridines, thiophenes, and thiazoles with sulfone moieties were synthesized, with some compounds demonstrating superior activity against human breast cancer cell lines compared to the reference drug Doxorubicin (Al-Said et al., 2011). Another study explored 4-aminoquinoline derivatives, resulting in compounds with potent anticancer properties across various cancer cell lines, indicating their potential as effective and safe anticancer agents (Solomon et al., 2019).
Neuroprotective and Pharmacological Effects
The pharmacological activities of quinazoline derivatives extend to potential neuroprotective effects. Some synthesized compounds were evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds offered protection with minimal sedation compared to standard drugs, suggesting their potential as new classes of H1-antihistaminic agents with fewer side effects (Alagarsamy et al., 2012).
Propriétés
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-8-9-16(11-18(14)21)28(26,27)23-10-4-5-15(12-23)24-13-22-19-7-3-2-6-17(19)20(24)25/h2-3,6-9,11,13,15H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIIMANFXUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2813072.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)



![2-Chloro-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2813078.png)
![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)
![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)



